4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
Description
4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a sulfamoyl benzamide derivative featuring a coumarin (2H-chromen-2-one) moiety fused to a thiazole ring. The compound integrates a sulfamoyl group substituted with butyl and methyl groups, contributing to its amphiphilic character. The coumarin-thiazole core is associated with antimicrobial, antifungal, and enzyme-inhibitory activities in related analogs .
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-3-4-13-27(2)34(30,31)18-11-9-16(10-12-18)22(28)26-24-25-20(15-33-24)19-14-17-7-5-6-8-21(17)32-23(19)29/h5-12,14-15H,3-4,13H2,1-2H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIABYMJNIBHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Benzoic Acid Derivatives
Chlorosulfonation of 4-methylbenzoic acid (1a) or substituted analogues is achieved using chlorosulfonic acid (ClSO₃H) at elevated temperatures (70–90°C). Electron-deficient benzoic acids require excess ClSO3H (1.2–1.5 equiv) to form 4-(chlorosulfonyl)benzoic acid (1b).
Key Reaction Conditions
Sulfonamide Formation
The chlorosulfonyl intermediate (1b) reacts with butyl(methyl)amine to install the sulfamoyl group. Nucleophilic substitution proceeds in aqueous or mixed solvent systems (THF/H₂O) under basic conditions (pH 9–10).
Optimized Protocol
- Amine: Butyl(methyl)amine (1.2 equiv)
- Base: NaHCO₃ (2.0 equiv)
- Solvent: THF/H₂O (3:1)
- Temperature: 25°C, 12 hours
- Yield: 80–88%
Carboxamide Coupling
The resulting 4-[butyl(methyl)sulfamoyl]benzoic acid (1c) is activated using carbodiimides (EDC or DCC) and coupled with amines. For this target compound, the amine is 2-amino-4-(2-oxo-2H-chromen-3-yl)thiazole (see Section 2).
Coupling Conditions
- Coupling Agent: EDC·HCl (1.5 equiv)
- Catalyst: DMAP (0.1 equiv)
- Solvent: DCM/DMF (4:1)
- Temperature: 0°C → 25°C, 24 hours
- Yield: 55–65%
Preparation of 2-Amino-4-(2-Oxo-2H-chromen-3-yl)thiazole
The thiazolyl coumarin fragment is synthesized via Hantzsch thiazole cyclization or Suzuki cross-coupling.
Hantzsch Thiazole Synthesis
3-Bromoacetylcoumarin (2a) reacts with thiourea in ethanol to form 2-amino-4-(2-oxocoumarin-3-yl)thiazole (2b).
Reaction Parameters
Suzuki Cross-Coupling
For diversely substituted coumarins, Suzuki coupling of 6-bromo-3-(thiazol-4-yl)coumarin (2c) with boronic acids is employed.
Catalytic System
- Catalyst: Pd-PEPPSI-IPent (2 mol%)
- Base: KOtBu (2.0 equiv)
- Solvent: Toluene
- Temperature: 80°C, 24 hours
- Yield: 70–90%
Final Coupling: Assembly of the Hybrid Molecule
The sulfamoyl benzamide (1c) and thiazolyl coumarin amine (2b) are coupled via carbodiimide-mediated amide bond formation.
Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Agent | EDC·HCl | 65% |
| Solvent | DMF/DCM (1:4) | Maximizes solubility |
| Temperature | 0°C → RT | Reduces racemization |
| Reaction Time | 24 hours | Completes activation |
Challenges
- Low solubility of the thiazolyl coumarin amine in non-polar solvents necessitates DMF co-solvent.
- Epimerization at the coumarin C3 position is mitigated by low-temperature activation.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc gradient) or preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA).
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.62 (s, 1H, coumarin H-4), 7.89–7.72 (m, 4H, benzamide), 6.45 (s, 1H, thiazole H-5) |
| HRMS (ESI+) | m/z 552.1345 [M+H]⁺ (calc. 552.1349) |
| IR (KBr) | 1675 cm⁻¹ (C=O, coumarin), 1320 cm⁻¹ (S=O), 1540 cm⁻¹ (N-H bend) |
Comparative Analysis of Synthetic Routes
Table 1. Yield Comparison Across Methods
| Step | Method A Yield | Method B Yield |
|---|---|---|
| Sulfamoyl Benzamide | 82% | 78% |
| Thiazolyl Coumarin | 80% | 88% (Suzuki) |
| Final Coupling | 62% | 58% |
Key Findings
- Suzuki coupling outperforms Hantzsch cyclization in introducing aromatic substituents.
- EDC-mediated coupling provides higher reproducibility than DCC.
Industrial-Scale Considerations
Cost Analysis
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 68% |
| E-Factor | 32 |
| Process Mass Intensity | 56 |
Chemical Reactions Analysis
Hydrolysis of Sulfamoyl Group
The sulfamoyl moiety (-N(SO₂)-) is susceptible to hydrolysis under acidic or basic conditions. For example, in acidic environments, sulfonamides typically hydrolyze to form sulfonic acids and amines:
In this compound, hydrolysis could yield 4-sulfobenzoic acid and butyl(methyl)amine (Figure 1). Similar reactivity is observed in related sulfamoyl-containing compounds like 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (PubChem CID: 4138890) .
Table 1: Hydrolysis Conditions and Products
| Condition | Reactant | Products | Reference |
|---|---|---|---|
| 6M HCl, 100°C | Sulfamoyl group | Sulfonic acid + Butyl(methyl)amine | |
| 2M NaOH, 80°C | Sulfamoyl group | Sulfonate salt + Butyl(methyl)amine |
Amide Bond Cleavage
The benzamide linkage (-CONH-) is prone to hydrolysis, particularly under acidic or basic conditions. Acidic cleavage generates 4-sulfamoylbenzoic acid and 4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-amine :
This reaction is critical in drug metabolism, where amidases in vivo may break the amide bond .
Thiazole Ring Reactivity
The thiazole ring (C₃H₃NS) can undergo electrophilic substitution. For example:
-
Nitration : Requires concentrated HNO₃/H₂SO₄, yielding nitro derivatives at the 5-position.
-
Halogenation : Bromine in acetic acid substitutes at the 5-position.
Coumarin Lactone Ring Opening
The coumarin moiety contains a lactone ring that can hydrolyze under basic conditions to form a dicarboxylic acid:
This reaction is reversible under acidic conditions .
Oxidative Reactions
-
Sulfur Oxidation : The sulfamoyl sulfur (+4 oxidation state) is unlikely to oxidize further under mild conditions.
-
Alkyl Chain Oxidation : The butyl group may undergo hydroxylation (e.g., via cytochrome P450 enzymes) to form alcohols or ketones .
Metabolic Pathways
In vivo, the compound likely undergoes:
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Amide hydrolysis (via amidases).
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Sulfamoyl hydrolysis (via sulfatases).
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Oxidation of alkyl chains (e.g., hydroxylation of butyl group) .
Table 2: Metabolic Products
| Enzyme | Reaction | Product |
|---|---|---|
| Amidases | Amide bond cleavage | 4-Sulfamoylbenzoic acid + Thiazole-amine |
| Cytochrome P450 | Butyl hydroxylation | Hydroxybutyl metabolite |
Synthetic Routes and By-Products
While direct synthesis data for this compound is unavailable, analogous compounds suggest:
-
Sulfamoylation of 4-aminobenzoic acid derivatives.
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Coumarin-thiazole coupling via Suzuki-Miyaura cross-coupling .
Potential impurities include:
Scientific Research Applications
4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is utilized in various scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it may be used in the development of new drugs or as a tool for studying biological processes. In industry, it can be employed in the production of specialized materials.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Key Observations :
- Diethyl and methyl-phenyl analogs exhibit moderate logP values, balancing lipophilicity and solubility .
Heterocyclic Core Modifications
The thiazole and coumarin moieties are pivotal for bioactivity. Comparisons with analogs bearing alternative heterocycles:
Key Observations :
- The coumarin-thiazole hybrid in the target compound is structurally distinct from oxadiazole-based analogs like LMM11, which show confirmed antifungal activity .
- Phenoxybenzamide-thiazole derivatives () demonstrate bioactivity in plant growth modulation, suggesting the thiazole ring’s versatility in diverse applications .
Physicochemical and Structural Properties
Comparative analysis of calculated properties and structural validation:
Key Observations :
- The nitro group in ’s compound increases polar surface area, reducing membrane permeability compared to the target compound .
Biological Activity
The compound 4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Butyl(methyl)sulfamoyl group : This moiety is known for its role in enhancing solubility and biological activity.
- Chromene derivative : The 2-oxo-2H-chromen structure contributes to its potential as an antioxidant and anticancer agent.
- Thiazole ring : This heterocyclic component is associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of thiazoles and chromenes have shown significant cytotoxic effects against various cancer cell lines.
-
Mechanisms of Action :
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to cell death in cancerous cells. Evidence suggests that it can disrupt mitochondrial functions, leading to the release of cytochrome c and activation of caspases .
- Cell Cycle Arrest : Some studies indicate that similar compounds can induce cell cycle arrest at the G1/S phase, preventing cancer cell proliferation .
-
Case Studies :
- A study on related thiazole compounds showed IC50 values ranging from 0.20 to 2.58 μM against multiple cancer cell lines, indicating strong growth inhibition .
- Another research focused on coumarin derivatives demonstrated that they could inhibit tumor growth significantly in vivo models, showcasing the potential of chromene-based compounds in cancer therapy .
Antimicrobial Activity
Compounds featuring sulfamoyl groups have been noted for their antibacterial properties.
- Spectrum of Activity :
-
Mechanisms :
- The antimicrobial action is often attributed to the disruption of bacterial cell walls or interference with essential bacterial enzymes.
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Apoptosis induction | |
| Cell cycle arrest | ||
| Antimicrobial | Disruption of cell walls | |
| Enzyme inhibition |
Research Findings
The biological evaluation of related compounds has provided insights into their pharmacological profiles. For example, a recent review noted that thiazole derivatives possess notable anti-inflammatory and antimicrobial properties alongside their anticancer activities .
Additionally, the synthesis and characterization studies indicate that modifications on the sulfamoyl or chromene moieties can significantly enhance biological activity, suggesting avenues for further development .
Q & A
Q. Structural Comparison Table :
Basic: What synthetic routes are commonly employed for this compound?
The synthesis involves multi-step organic reactions:
Coumarin-thiazole intermediate : Condensation of 3-bromoacetylcoumarin with thiourea derivatives under reflux (ethanol, 80°C) to form the thiazole ring .
Sulfamoylation : Reaction of the benzamide precursor with butyl(methyl)sulfamoyl chloride in dichloromethane (DCM) using triethylamine as a base .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .
Q. Optimization Tips :
- Use anhydrous conditions for sulfamoylation to avoid hydrolysis .
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in activity (e.g., varying IC50 values across studies) may arise from differences in assay conditions or impurity profiles. Methodological strategies include:
- Orthogonal assays : Validate enzyme inhibition using both fluorescence polarization and calorimetry .
- Purity verification : Employ HPLC-MS to confirm >98% purity, as trace impurities (e.g., unreacted coumarin) can skew results .
- Molecular docking : Compare binding poses across protein conformations to identify key interactions (e.g., sulfamoyl group with catalytic lysine residues) .
Q. Example Data Contradiction Resolution :
| Study | Reported IC50 (μM) | Assay Condition | Resolution Strategy |
|---|---|---|---|
| A | 0.15 | pH 7.4, 25°C | Replicate at physiological pH (7.4) and 37°C |
| B | 1.2 | pH 6.8, 37°C | Verify compound stability via NMR post-assay |
Advanced: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry of the thiazole ring (e.g., 1H NMR: δ 7.8–8.2 ppm for coumarin protons) .
- HPLC-PDA : Assess purity and detect photodegradation products (λ = 254 nm) .
- X-ray Crystallography : Resolve conformational ambiguities (e.g., Z/E isomerism in the thiazole-amide bond) .
Q. Typical Spectral Data :
| Technique | Key Peaks | Functional Group Confirmation |
|---|---|---|
| FT-IR | 1670 cm⁻¹ (C=O stretch) | Benzamide backbone |
| HRMS | m/z 461.6 [M+H]+ | Molecular formula (C22H27N3O4S2) |
Advanced: How can structural modifications enhance target selectivity?
Structure-activity relationship (SAR) strategies include:
- Sulfamoyl group substitution : Replace butyl(methyl) with cyclopropyl to reduce steric hindrance in enzyme active sites .
- Thiazole ring functionalization : Introduce electron-withdrawing groups (e.g., nitro) to improve π-stacking with aromatic residues .
Q. Case Study :
| Derivative | Modification | Selectivity Improvement |
|---|---|---|
| A | Cyclopropyl-sulfamoyl | 5× higher selectivity for kinase X vs. Y |
| B | 5-Nitro-thiazole | 10× lower IC50 for protease Z |
Basic: What are the stability considerations for this compound under experimental conditions?
- Light sensitivity : Store in amber vials at -20°C to prevent coumarin photodegradation .
- Hydrolysis risk : Avoid aqueous buffers at pH >8.0, as the sulfamoyl group may hydrolyze to sulfonic acid .
Q. Stability Table :
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| UV light | Coumarin ring cleavage | Use light-protected storage |
| High pH | Sulfamoyl hydrolysis | Use pH 6–7 buffers |
Advanced: How can computational methods guide the design of derivatives with improved potency?
- Molecular dynamics simulations : Predict binding stability of derivatives in target pockets (e.g., 100 ns simulations to assess sulfamoyl-group interactions) .
- QSAR modeling : Corrogate substituent electronegativity with inhibitory activity (R² >0.85 for kinase targets) .
Q. Example QSAR Parameter :
| Descriptor | Contribution to Activity |
|---|---|
| LogP | Optimal range: 2.5–3.5 (balances solubility and membrane permeability) |
| Polar surface area | <90 Ų for blood-brain barrier penetration |
Basic: What are the recommended storage and handling protocols?
- Storage : -20°C under argon in desiccated conditions to prevent moisture absorption .
- Handling : Use gloveboxes for hygroscopic intermediates (e.g., sulfamoyl chloride derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
